molecular formula C9H6N2O B583248 2h-Furo[2,3-e]indazole CAS No. 143400-42-4

2h-Furo[2,3-e]indazole

Cat. No.: B583248
CAS No.: 143400-42-4
M. Wt: 158.16
InChI Key: CKSYPQLAKDJNIC-UHFFFAOYSA-N
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Description

2H-Furo[2,3-e]indazole is a tricyclic heterocyclic compound comprising a fused furan and indazole ring system. The furo-indazole scaffold shares structural similarities with these analogs, differing primarily in the oxygen-containing furan ring versus nitrogen-containing pyrrole or other substituents. This distinction influences electronic properties, solubility, and intermolecular interactions, which are critical for biological activity .

Properties

CAS No.

143400-42-4

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

2H-furo[2,3-e]indazole

InChI

InChI=1S/C9H6N2O/c1-2-8-7(5-10-11-8)9-6(1)3-4-12-9/h1-3,5H,4H2

InChI Key

CKSYPQLAKDJNIC-UHFFFAOYSA-N

SMILES

C1C=C2C=CC3=NN=CC3=C2O1

Synonyms

2H-Furo[2,3-e]indazole (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Structure : Replaces the furan oxygen with a pyrrole nitrogen, enhancing hydrogen-bonding capacity.
  • Synthesis : Synthesized via rhodium-catalyzed cyclocondensation or acid-mediated cyclization of ketonitriles .
  • Biological Activity :
    • Dual inhibition of influenza A virus (H1N1, H3N2) and pneumococcal neuraminidase (IC₅₀ = 0.5–2.0 μM for viral strains) .
    • Low cytotoxicity in MDCK cells (CC₅₀ > 100 μM) .
  • Structural Insights : X-ray crystallography reveals planar tricyclic cores with central hydrogen-bonded dimers (e.g., compound 6a and 12 ) .
Parameter Pyrrolo[2,3-e]indazole (6a/12) This compound (Hypothetical)
Core Structure Pyrrole + indazole Furan + indazole
Bioactivity (IC₅₀) 0.5–2.0 μM (viral neuraminidase) Not reported
Cytotoxicity (CC₅₀) >100 μM Unknown
Key Interactions Hydrogen-bonded dimers Likely altered due to furan oxygen

Indolo[1,2-b]indazoles (e.g., 3c and 3d)

Key Features:

  • Structure : Fused indole-indazole systems with nitro/fluoro substituents.
  • Synthesis : Prepared via nucleophilic substitution (e.g., K₂CO₃/DMSO for fluorinated derivatives) or lithiation followed by electrophilic quenching .
  • Physical Properties: 3c (2-Fluoro derivative): m.p. 202–203°C; ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 8.0 Hz, 1H), 7.95–7.15 (m, 6H) . 3d (2-Nitro derivative): ¹³C NMR (DMSO-d₆): δ 154.2 (C=O), 143.1 (NO₂) .
Parameter Indolo[1,2-b]indazole (3c/3d) This compound
Ring System Indole + indazole Furan + indazole
Substituent Effects Electron-withdrawing groups (F, NO₂) Oxygen may act as electron donor
Thermal Stability High (m.p. >200°C) Likely lower due to furan flexibility

2,3-Dihydro-1H-indazoles

Key Features:

  • Structure : Partially saturated indazole rings, improving solubility but reducing aromaticity.
  • Synthesis: Limited robust methods; often require reductive cyclization or multi-step functionalization .
  • Applications : Primarily intermediates for bioactive molecule synthesis (e.g., kinase inhibitors).
Parameter 2,3-Dihydro-1H-indazoles This compound
Aromaticity Reduced (saturated C2–C3 bond) Fully aromatic
Synthetic Accessibility Challenging Likely complex due to fused oxygen
Bioactivity Potential Intermediate utility Untested but structurally promising

Preparation Methods

Photocyclization of Heteroaryl-Substituted Pyrazoles

Photochemical cyclization represents a cornerstone in the synthesis of 2H-furo[2,3-e]indazole derivatives. Zhang et al. developed a catalyst-free protocol using UV irradiation of 3-phenyl-4-(2-furanyl)pyrazoles in ethanol/water (4:1) under argon . The reaction proceeds via a 6π-electron cyclization pathway, followed by -hydrogen shifts and tautomerization to yield 2H-benzo[g]furo[2,3-e]indazol-10-ol with high chemo-selectivity (Scheme 1) . This method eliminates the need for acidic or basic conditions, making it environmentally benign.

Mechanistic Insights

  • 6π-Cyclization : UV excitation induces intramolecular dehydrogenation, forming a conjugated diradical intermediate.

  • -Hydrogen Shift : Stabilization via hydrogen migration generates a keto-enol tautomer.

  • Aromatization : Spontaneous tautomerization completes the formation of the fused indazole system .

Substrates with electron-donating groups on the furan ring exhibited enhanced reaction rates, while steric hindrance at the pyrazole C-3 position reduced yields .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated Suzuki-Miyaura couplings have been adapted for constructing this compound derivatives. Krishnamurthy et al. demonstrated that 3-iodo-1H-indazole undergoes cross-coupling with furylboronic acids using Pd(PPh₃)₄/NaHCO₃ in DMF at 80°C (Table 1) . This method achieved moderate to high yields (55–75%) for 3-(2-furyl)-1H-indazole precursors, which were subsequently cyclized to the target compound .

Table 1. Palladium-Catalyzed Synthesis of 3-Furylindazole Intermediates

SubstrateBoronic AcidCatalystYield (%)
3-Iodo-1H-indazole2-Furylboronic acidPd(PPh₃)₄68
3-Iodo-1H-indazole3-Methyl-2-furylboronicPd(PPh₃)₄62

Critical parameters include the electronic nature of the boronic acid (electron-rich variants coupling more efficiently) and the exclusion of moisture to prevent protodeboronation . Post-coupling cyclization to form the furo-indazole system typically requires oxidative conditions, such as MnO₂ in dichloromethane .

[3+2] Dipolar Cycloaddition Strategies

Azo-coupling/cyclization cascades offer an alternative route to fused indazoles. Petrov et al. reported that treatment of furan-tethered tryptamines with arenediazonium salts in CH₃CN/Cs₂CO₃ induces azo linkage formation, followed by intramolecular cyclization to yield pyrroloindolines . While this method originally targeted C3–N-linked pyrrolidinoindolines, substitution of the tryptamine side chain with furan moieties could plausibly generate this compound derivatives (Figure 1) .

Optimized Conditions

  • Diazonium Salt : 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate (enhanced electrophilicity).

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : CH₃CN/CH₂Cl₂ (1:1) at −20°C .

Yields exceeding 90% were reported for analogous systems, suggesting potential applicability to furo-indazole synthesis with appropriate substrate design .

Tautomer-Directed Synthesis

The inherent tautomerism of indazoles (1H-, 2H-, and 3H-forms) necessitates precise control during furo-indazole synthesis. Shrivastava et al. emphasized that reaction pH and temperature dictate tautomeric distribution . For instance, alkaline conditions (pH > 10) favor the 2H-indazole tautomer, enabling regioselective furan annulation at the N-1 position (Scheme 2) .

Key Findings

  • Acidic Media : Promotes 1H-indazole formation, complicating furan cyclization.

  • Neutral Conditions : Favors 3H-indazole, leading to side products.

  • Base Additives : K₂CO₃ or Cs₂CO₃ optimizes 2H-indazole prevalence .

Functionalization of Preformed Indazole Cores

Late-stage functionalization provides modular access to diverse this compound analogs. A notable example involves iodination of 1H-indazole at C-3 using I₂/KOH in DMF, followed by Ullmann-type coupling with 2-furylzinc bromide (CuI, 110°C) . This two-step sequence afforded 3-(2-furyl)-1H-indazole in 72% yield, which was subsequently oxidized to the fused system using DDQ .

Limitations

  • Steric Effects : Bulky substituents at C-4 reduce cyclization efficiency.

  • Oxidant Sensitivity : DDQ may overoxidize electron-rich furans unless carefully titrated .

Q & A

What are the most reliable synthetic methodologies for preparing 2H-Furo[2,3-e]indazole derivatives?

The synthesis of this compound derivatives often involves [3+2] dipolar cycloaddition reactions between sydnones and arynes, which yield regioselective products under mild conditions . Advanced methods include visible-light-mediated arylation using photocatalysts like 4CzIPN, enabling metal-free and sustainable synthesis with high functional group tolerance . For heterocyclic variants, cyclocondensation of ketonitriles under acidic conditions or rhodium-catalyzed reactions can generate fused indazole scaffolds . Researchers should prioritize optimizing reaction parameters (e.g., solvent, catalyst loading) to improve yields and purity.

How can structural ambiguities in this compound derivatives be resolved experimentally?

X-ray crystallography using programs like ORTEP-3 is critical for resolving stereochemical ambiguities and validating bond angles/geometry . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C chemical shifts (e.g., 2-(4-methoxyphenyl)-2H-indazole at δ 3.85 ppm for OCH3_3) confirm substituent positions .
  • Mass spectrometry : HRMS data (e.g., molecular ion peaks at m/z 209 for 2-(4-tolyl)-2H-indazole) verify molecular formulas .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for metal complexes (e.g., silver-indazole complexes decompose above 200°C) .

What biological activities are associated with this compound scaffolds, and how are they evaluated?

2H-Indazole derivatives exhibit anti-tumor, antimicrobial, and anti-inflammatory activities. For example:

  • Anti-tumor activity : Derivatives like 2-(4-chlorophenyl)-2H-indazole are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • HIV protease inhibition : Molecular docking studies guide the design of indazole-based inhibitors targeting viral enzymes .
  • Acetylcholinesterase (AChE) inhibition : Fused thiazoloindazole derivatives are tested via enzyme kinetics to assess binding affinity .
    Researchers should validate bioactivity through dose-response assays and compare results against positive controls (e.g., doxorubicin for cytotoxicity).

How can synthetic routes for this compound derivatives be optimized to address low yields or impurities?

  • Reductive cyclization : Use tri-n-butylphosphine to enhance cyclization efficiency of ortho-imino-nitrobenzene precursors .
  • Photocatalysis : Adjust light intensity and wavelength (e.g., blue LEDs for 4CzIPN-mediated reactions) to minimize byproducts .
  • Chromatographic purification : Employ gradient elution (e.g., petroleum ether/ethyl acetate) to isolate isomers, as seen in 2-(3,4-methylenedioxyphenyl)-2H-indazole purification .

How should researchers address contradictions in NMR or biological activity data for indazole derivatives?

  • NMR discrepancies : Re-examine sample preparation (e.g., deuteration level, solvent purity) and compare with computed 1H^1H spectra from DFT studies .
  • Biological variability : Replicate assays under standardized conditions (e.g., pH, temperature) and use orthogonal assays (e.g., Western blotting alongside MTT) .
  • Crystallographic validation : Resolve structural uncertainties via single-crystal X-ray diffraction to confirm substituent orientation .

What computational tools are recommended for studying the electronic properties of this compound complexes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular orbitals, bond dissociation energies, and hydrogen-bonding interactions in silver-indazole complexes . Molecular dynamics simulations can model ligand-receptor binding for bioactive derivatives .

How can researchers reconcile conflicting structure-activity relationship (SAR) data for indazole-based therapeutics?

  • Pharmacophore mapping : Identify critical substituents (e.g., 4-methoxy groups enhance anti-inflammatory activity) using 3D-QSAR models .
  • Meta-analysis : Compare datasets across studies to isolate confounding variables (e.g., cell line specificity in anti-tumor assays) .
  • Synthetic analogs : Prepare derivatives with incremental structural changes (e.g., halogen substitutions) to isolate contributing factors .

What experimental safety protocols are essential for handling this compound derivatives?

  • Personal protective equipment (PPE) : Use gloves, lab coats, and goggles to prevent skin/eye contact, as indazole precursors may be irritants .
  • Waste disposal : Segregate organic waste (e.g., reaction solvents) for incineration by certified hazardous waste handlers .
  • Reproducibility : Document reagent purity (e.g., ≥98% HPLC-grade), storage conditions (e.g., desiccated at 4°C), and batch numbers per ICMJE guidelines .

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